molecular formula C24H20FN5O3 B12363438 Cyp51-IN-16

Cyp51-IN-16

Cat. No.: B12363438
M. Wt: 445.4 g/mol
InChI Key: AZFREAWDZZKWGU-UHFFFAOYSA-N
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Description

Cyp51-IN-16 is a phenylpyrimidine compound known for its inhibitory effects on the enzyme cytochrome P450 51 (CYP51). This enzyme is crucial in the biosynthesis of sterols, including ergosterol in fungi and cholesterol in humans.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyp51-IN-16 involves multiple steps, starting with the preparation of the phenylpyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate starting materials such as substituted anilines and pyrimidine derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cyp51-IN-16 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation but generally include controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products with potential biological activities.

Scientific Research Applications

Cyp51-IN-16 has several scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of CYP51 and its effects on sterol biosynthesis.

    Biology: Investigated for its role in modulating cellular processes through CYP51 inhibition.

    Medicine: Explored as a potential antifungal agent and for its anticancer properties due to its ability to inhibit tumor cell growth.

Mechanism of Action

Cyp51-IN-16 exerts its effects by inhibiting the enzyme CYP51, which is involved in the demethylation of lanosterol to form ergosterol in fungi and cholesterol in humans. By blocking this enzyme, this compound disrupts the biosynthesis of essential sterols, leading to impaired cell membrane integrity and function. This inhibition can result in the death of fungal cells and the suppression of tumor cell growth .

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: Another CYP51 inhibitor used as an antifungal agent.

    Fluconazole: A widely used antifungal drug that targets CYP51.

    Itraconazole: An antifungal agent that inhibits CYP51 and is also being investigated for its anticancer properties.

Uniqueness of Cyp51-IN-16

This compound stands out due to its specific structure and potent inhibitory effects on CYP51. Unlike some other inhibitors, it has shown significant potential in both antifungal and anticancer applications, making it a versatile compound for scientific research and therapeutic development .

Properties

Molecular Formula

C24H20FN5O3

Molecular Weight

445.4 g/mol

IUPAC Name

2-(3-fluorophenyl)-N-[3-imidazol-1-yl-1-(4-methoxyphenyl)-1-oxopropan-2-yl]pyrimidine-5-carboxamide

InChI

InChI=1S/C24H20FN5O3/c1-33-20-7-5-16(6-8-20)22(31)21(14-30-10-9-26-15-30)29-24(32)18-12-27-23(28-13-18)17-3-2-4-19(25)11-17/h2-13,15,21H,14H2,1H3,(H,29,32)

InChI Key

AZFREAWDZZKWGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(CN2C=CN=C2)NC(=O)C3=CN=C(N=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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